Mosapramine

Description

This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

structure given in first source

Structure

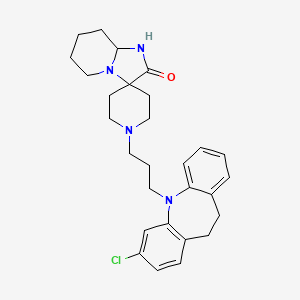

2D Structure

3D Structure

Propriétés

IUPAC Name |

1'-[3-(2-chloro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)propyl]spiro[1,5,6,7,8,8a-hexahydroimidazo[1,2-a]pyridine-3,4'-piperidine]-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H35ClN4O/c29-23-12-11-22-10-9-21-6-1-2-7-24(21)32(25(22)20-23)16-5-15-31-18-13-28(14-19-31)27(34)30-26-8-3-4-17-33(26)28/h1-2,6-7,11-12,20,26H,3-5,8-10,13-19H2,(H,30,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXUIZULXJVRBPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2C(C1)NC(=O)C23CCN(CC3)CCCN4C5=CC=CC=C5CCC6=C4C=C(C=C6)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H35ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0048846 | |

| Record name | Mosapramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0048846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

479.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89419-40-9 | |

| Record name | Mosapramine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89419-40-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mosapramine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089419409 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mosapramine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13676 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Mosapramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0048846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MOSAPRAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04UZQ7O9SJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Synthesis of Mosapramine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mosapramine is an atypical antipsychotic agent utilized in the treatment of schizophrenia, primarily in Japan. As a potent dopamine and serotonin receptor antagonist, its unique receptor binding profile contributes to its therapeutic efficacy. This document provides a comprehensive technical overview of the discovery, mechanism of action, and a detailed synthetic pathway of this compound. Quantitative data on receptor affinity and detailed experimental protocols for key binding assays are presented to support further research and development in the field of psychopharmacology.

Discovery and Development

The development of this compound is rooted in the broader history of antipsychotic drug discovery, which began serendipitously in the 1950s with the identification of the therapeutic properties of phenothiazines like chlorpromazine. This led to the "dopamine hypothesis" of schizophrenia, which posited that hyperactivity of dopaminergic pathways was central to the disorder's pathophysiology.

The quest for antipsychotics with improved side-effect profiles and efficacy against the negative symptoms of schizophrenia spurred the development of "atypical" antipsychotics. These agents, exemplified by clozapine, exhibit a broader receptor binding profile, notably including antagonism of serotonin receptors in addition to dopamine receptors.

This compound emerged from this era of research, building upon the established dibenzazepine scaffold, a core structure in many tricyclic antidepressants and antipsychotics. While a detailed, publicly available historical account of this compound's initial discovery by Dainippon Sumitomo Pharma is not extensively documented, its development was a logical progression in the refinement of antipsychotic pharmacology, aiming for potent dopamine D2, D3, and D4 receptor antagonism combined with moderate serotonin 5-HT2A receptor blockade.

Mechanism of Action and Receptor Affinity

This compound's therapeutic effects are primarily attributed to its potent antagonism of dopamine and serotonin receptors in the central nervous system. Its "atypical" profile is characterized by a high affinity for D2-like dopamine receptors (D2, D3, and D4) and a moderate affinity for the serotonin 5-HT2A receptor. This dual action is believed to contribute to its efficacy against the positive symptoms of schizophrenia while potentially mitigating the risk of extrapyramidal side effects associated with first-generation antipsychotics.

Receptor Binding Profile

The binding affinities of this compound for various neurotransmitter receptors have been determined through radioligand binding assays. The inhibition constants (Ki) provide a quantitative measure of the drug's potency at these receptors. A lower Ki value indicates a higher binding affinity.

| Receptor Subtype | Ki (nM) | Reference Radioligand |

| Dopamine D2 | 0.21 | [3H]-Spiperone |

| Dopamine D3 | 0.12 | [3H]-Spiperone |

| Dopamine D4 | 0.10 | [3H]-Spiperone |

| Serotonin 5-HT2A | Moderate Affinity | [3H]-Ketanserin |

Table 1: Receptor Binding Affinities of this compound.

Signaling Pathways

The antagonism of dopamine D2 and serotonin 5-HT2A receptors by this compound modulates downstream signaling cascades critical for neuronal function.

Synthesis Pathway

The chemical synthesis of this compound is a multi-step process involving the preparation of two key heterocyclic intermediates followed by their condensation and final salt formation.

The Enantiomeric Profile of Mosapramine: A Technical Guide to Its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mosapramine, an atypical antipsychotic, is a chiral molecule that exists as a racemic mixture of (R)- and (S)-enantiomers. While the pharmacological activity of the racemate has been characterized, particularly its high affinity for dopamine D2-like receptors, specific data delineating the biological activities of the individual enantiomers are not extensively available in public literature. This technical guide synthesizes the known information on racemic this compound's receptor binding profile and discusses the fundamental principles of stereoselectivity in pharmacology. By examining the behavior of enantiomers in other chiral atypical antipsychotics, this guide provides a framework for understanding the potential differential effects of this compound's stereoisomers on dopamine and serotonin pathways. This document also outlines a general experimental protocol for radioligand binding assays, a crucial technique for determining receptor affinities.

Introduction: The Significance of Chirality in Drug Action

Stereochemistry is a critical determinant of a drug's pharmacological and toxicological properties. For chiral drugs like this compound, the two enantiomers, despite having the same chemical formula, can exhibit profound differences in their interactions with chiral biological macromolecules such as receptors and enzymes. One enantiomer may be responsible for the desired therapeutic effect (the eutomer), while the other may be less active, inactive, or even contribute to adverse effects (the distomer). Therefore, understanding the bioactivity of individual enantiomers is paramount in drug development for optimizing therapeutic efficacy and safety.

Biological Activity of Racemic this compound

Racemic this compound is recognized as an atypical antipsychotic, a class of drugs characterized by their antagonism of both dopamine D2 and serotonin 5-HT2A receptors.[1][2][3] This dual action is believed to contribute to their efficacy against the positive and negative symptoms of schizophrenia with a reduced propensity for extrapyramidal side effects compared to typical antipsychotics.[2][4]

Dopamine Receptor Binding Profile

Studies on racemic this compound have demonstrated its high affinity for dopamine D2, D3, and D4 receptor subtypes. One study, in particular, quantified the inhibition constants (Ki) of racemic this compound at human dopamine receptor subtypes expressed in cell lines.

Table 1: Binding Affinity of Racemic this compound for Human Dopamine Receptors

| Receptor Subtype | Ki (nM) | Reference |

| Dopamine D2 | 0.21 | |

| Dopamine D3 | 0.12 | |

| Dopamine D4 | 0.10 |

Lower Ki values indicate higher binding affinity.

These data highlight this compound's potent interaction with the D2-like family of dopamine receptors. The high affinity for D3 and D4 receptors, in addition to D2, may contribute to its atypical clinical profile.

Serotonin Receptor Activity

A hallmark of atypical antipsychotics is their potent antagonism of the serotonin 5-HT2A receptor. While specific Ki values for this compound at serotonin receptors are not detailed in the available search results, its classification as an atypical antipsychotic strongly implies significant 5-HT2A receptor blockade. The ratio of 5-HT2A to D2 receptor affinity is often considered a key factor in the atypicality of these drugs.

The Undetermined Role of this compound Enantiomers

Despite the characterization of racemic this compound, a critical knowledge gap exists regarding the specific contributions of the (R)- and (S)-enantiomers to its overall pharmacological profile. Based on established principles of stereoselectivity, it is highly probable that the two enantiomers of this compound exhibit differential affinities for their target receptors.

One enantiomer is likely to be the more potent antagonist at D2, D3, D4, and 5-HT2A receptors. The other enantiomer may have a lower affinity for these primary targets but could potentially interact with other receptors, contributing to the drug's side effect profile. Without empirical data, the precise nature of this stereoselectivity remains speculative.

Experimental Protocols: Unraveling Enantiomeric Activity

To determine the specific biological activities of the this compound enantiomers, a series of in vitro and in vivo experiments would be necessary. A foundational step is the chiral separation of the racemate, followed by receptor binding assays.

Chiral Separation of this compound Enantiomers

A crucial prerequisite for studying the individual enantiomers is their separation from the racemic mixture. A common and effective method for this is High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP).

Radioligand Receptor Binding Assay

Once separated, the affinity of each enantiomer for various receptors can be determined using radioligand binding assays. This technique measures the ability of a test compound (e.g., (R)- or (S)-mosapramine) to displace a radioactively labeled ligand that is known to bind with high affinity and specificity to the target receptor.

Experimental Workflow:

-

Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., human D2, D3, D4, or 5-HT2A receptors) are prepared from cultured cells or tissue homogenates.

-

Incubation: The membranes are incubated with a fixed concentration of a specific radioligand (e.g., [³H]-spiperone for D2/D3/D4 receptors) and varying concentrations of the unlabeled test compound (this compound enantiomer).

-

Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Signaling Pathways and Functional Implications

The interaction of this compound enantiomers with dopamine and serotonin receptors will modulate downstream signaling pathways, ultimately leading to their therapeutic and adverse effects.

Dopamine D2 Receptor Signaling

Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that couple to Gi/o proteins. Antagonism of D2 receptors by this compound would block the inhibitory effect of dopamine on adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels.

Serotonin 5-HT2A Receptor Signaling

Serotonin 5-HT2A receptors are GPCRs that couple to Gq/11 proteins. Antagonism of these receptors by this compound would block the serotonin-induced activation of phospholipase C (PLC), which in turn would prevent the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).

Conclusion and Future Directions

While racemic this compound has demonstrated a promising receptor binding profile characteristic of an atypical antipsychotic, the specific contributions of its (R)- and (S)-enantiomers remain a significant unknown. The principles of stereochemistry strongly suggest that the enantiomers will exhibit differential biological activities. A comprehensive evaluation of the individual enantiomers is essential for a complete understanding of this compound's pharmacology and for potentially developing a more refined therapeutic agent with an improved efficacy and safety profile. Future research should focus on the chiral separation of this compound and the subsequent characterization of each enantiomer's receptor binding affinity, functional activity at dopamine and serotonin receptors, and in vivo pharmacological effects. Such studies will be invaluable for the rational design and development of next-generation antipsychotic drugs.

References

Mosapramine: A Technical Guide to its Receptor Binding Profile and Affinity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mosapramine, an iminodibenzyl derivative, is an antipsychotic agent characterized by a distinct receptor binding profile. This technical guide provides a comprehensive overview of the available data on this compound's affinity for various neurotransmitter receptors, with a primary focus on its potent interactions with dopamine receptor subtypes. The document details the experimental methodologies employed to elucidate this binding profile and explores the downstream signaling pathways potentially modulated by this compound. This guide is intended to serve as a resource for researchers and professionals in the fields of pharmacology and drug development, offering a consolidated repository of technical information to inform further investigation and therapeutic application.

Receptor Binding Profile of this compound

This compound exhibits a high affinity for several dopamine receptor subtypes, a characteristic feature of many antipsychotic drugs. Its binding profile, however, suggests a more nuanced interaction with the dopaminergic system compared to some older antipsychotics.

Dopamine Receptor Affinities

Studies have consistently demonstrated that this compound is a potent antagonist at D2, D3, and D4 dopamine receptors. Notably, it displays a particularly high affinity for the D3 receptor subtype. The ratio of its Ki values for D2 versus D3 receptors is higher than that of the typical antipsychotic haloperidol, indicating a more potent effect at D3 receptors[1]. This enhanced D3 receptor affinity is a key feature of this compound's profile and may contribute to its atypical clinical characteristics[1]. Furthermore, its affinity for D4 receptors is reported to be significantly higher than that of clozapine, another atypical antipsychotic[1].

Serotonin and Other Receptor Affinities

Beyond the dopaminergic system, this compound interacts with serotonin receptors. It is a potent antagonist at the 5-HT2A receptor, with a reported IC50 value of 0.076 μM. The compound also binds to the 5-HT1A receptor and acts as an inhibitor of serotonin and norepinephrine reuptake. One study has indicated that this compound can inhibit 5-HT3 receptor currents in a competitive manner.

Table 1: Quantitative Receptor Binding Affinities (Ki, nM) of this compound and Other Atypical Antipsychotics

| Receptor | This compound (Ki, nM) | Olanzapine (Ki, nM) | Risperidone (Ki, nM) | Clozapine (Ki, nM) |

| Dopamine | ||||

| D1 | - | 27 | 4.6 | 85 |

| D2 | High Affinity[1] | 1.1 | 0.4 | 12.5 |

| D3 | High Affinity, > Haloperidol[1] | 2.5 | 1.0 | 7.1 |

| D4 | High Affinity, > Clozapine | 1.9 | 1.4 | 8.0 |

| Serotonin | ||||

| 5-HT1A | Binds | 146 | 3.5 | 13 |

| 5-HT2A | 76 (IC50) | 4 | 0.16 | 5.4 |

| 5-HT2C | - | 11 | 3.2 | 5.4 |

| Adrenergic | ||||

| α1 | - | 19 | 0.8 | 6.9 |

| α2 | - | 230 | 1.5 | 1.2 |

| Histamine | ||||

| H1 | - | 7 | 2.0 | 6.0 |

| Muscarinic | ||||

| M1 | - | 1.9 | >1000 | 1.9 |

Data for olanzapine, risperidone, and clozapine are compiled from various public sources for comparative purposes. The term "High Affinity" for this compound indicates that while specific Ki values are not consistently reported across a range of studies, the literature consistently describes a strong binding interaction.

Experimental Protocols

The receptor binding affinities of this compound have been determined using standard and well-validated pharmacological assays. The following sections provide detailed methodologies for the key experiments cited in the literature.

Radioligand Binding Assays

Radioligand binding assays are a fundamental technique used to quantify the interaction of a drug with a specific receptor.

Objective: To determine the affinity (Ki) of this compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Cell membranes prepared from cell lines expressing the receptor of interest (e.g., CHO or HEK293 cells) or from brain tissue homogenates.

-

Radioligand specific for the target receptor (e.g., [3H]-Spiperone for D2-like receptors, [3H]-7-OH-DPAT for D3 receptors).

-

This compound hydrochloride.

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

-

Non-specific binding competitor (e.g., a high concentration of a non-labeled ligand like haloperidol or sulpiride).

-

Glass fiber filters.

-

Scintillation cocktail and a scintillation counter.

Procedure:

-

Membrane Preparation: Cells expressing the target receptor are harvested and homogenized in a cold buffer. The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in the assay buffer to a specific protein concentration.

-

Assay Setup: A series of tubes or a 96-well plate is prepared. Each well/tube contains:

-

A fixed amount of the membrane preparation.

-

A fixed concentration of the radioligand.

-

Varying concentrations of this compound (the competitor).

-

Control tubes include "total binding" (radioligand and membranes only) and "non-specific binding" (radioligand, membranes, and a high concentration of a non-labeled competitor).

-

-

Incubation: The mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to remove any remaining unbound ligand.

-

Quantification: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Quantitative Autoradiography

Quantitative autoradiography is used to visualize and quantify the distribution of receptors in tissue sections.

Objective: To determine the anatomical distribution and density of receptors to which this compound binds in brain tissue.

Materials:

-

Frozen brain tissue sections (e.g., from rats).

-

Radioligand specific for the target receptor (e.g., [3H]-7-OH-DPAT for D3 receptors).

-

This compound hydrochloride.

-

Incubation and wash buffers.

-

Autoradiography film or phosphor imaging plates.

-

Image analysis software.

Procedure:

-

Tissue Sectioning: Frozen brain tissue is sliced into thin sections (e.g., 10-20 µm) using a cryostat and mounted on microscope slides.

-

Pre-incubation: The tissue sections are pre-incubated in a buffer to remove endogenous ligands.

-

Incubation: The slides are incubated with a solution containing the radioligand. For competition studies, adjacent sections are incubated with the radioligand in the presence of varying concentrations of this compound. To determine non-specific binding, some sections are incubated with the radioligand and a high concentration of a non-labeled competitor.

-

Washing: The slides are washed in a series of cold buffer solutions to remove unbound radioligand.

-

Drying and Exposure: The slides are dried, and then apposed to autoradiography film or a phosphor imaging plate in a light-tight cassette.

-

Image Acquisition and Analysis: After an appropriate exposure time, the film is developed, or the imaging plate is scanned. The resulting images show the distribution of the radioligand binding. The optical density of the signal in different brain regions is measured and can be converted to receptor density (fmol/mg tissue) using co-exposed radioactive standards.

Signaling Pathways

As a potent antagonist of D2-like dopamine receptors, this compound is expected to modulate several downstream intracellular signaling cascades. D2, D3, and D4 receptors are G-protein coupled receptors (GPCRs) that typically couple to the Gαi/o family of G proteins.

3.1. Dopamine D2 Receptor-Mediated Signaling

The canonical signaling pathway for D2-like receptors involves the inhibition of adenylyl cyclase.

-

Receptor Activation (Blocked by this compound): In the absence of an antagonist, dopamine binds to the D2 receptor, causing a conformational change.

-

G-Protein Activation: The activated D2 receptor promotes the exchange of GDP for GTP on the α-subunit of the associated Gαi/o protein.

-

Adenylyl Cyclase Inhibition: The activated Gαi-GTP subunit dissociates from the βγ subunits and inhibits the activity of adenylyl cyclase.

-

cAMP Reduction: The inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of the second messenger, cyclic AMP (cAMP).

-

PKA Inactivation: Reduced cAMP levels lead to decreased activation of Protein Kinase A (PKA).

-

CREB Modulation: PKA is a key activator of the cAMP response element-binding protein (CREB), a transcription factor involved in regulating the expression of genes related to neuronal plasticity and survival. By inhibiting PKA, D2 receptor activation ultimately leads to reduced phosphorylation and activation of CREB.

By acting as an antagonist, this compound blocks the dopamine-induced inhibition of this pathway. Consequently, this compound's presence would be expected to disinhibit adenylyl cyclase, leading to an increase in cAMP levels, PKA activity, and subsequent CREB phosphorylation. However, direct experimental evidence specifically demonstrating these downstream effects of this compound in neuronal cells is limited in the current literature. One report has indicated that this compound can inhibit cAMP production in platelets, suggesting that its effects on this signaling pathway may be tissue-specific.

Conclusion

This compound is a potent antagonist of dopamine D2-like receptors, with a notably high affinity for the D3 and D4 subtypes. Its interactions with serotonin receptors, particularly 5-HT2A, and its role as a serotonin and norepinephrine reuptake inhibitor, contribute to its classification as an atypical antipsychotic. While the primary mechanism of action is understood to be the blockade of dopamine-mediated signaling, further research is required to fully elucidate its complete receptor binding profile across all major neurotransmitter systems and to directly measure its downstream effects on intracellular signaling cascades in relevant neuronal populations. A more comprehensive understanding of these molecular interactions will be crucial for optimizing its therapeutic use and for the development of next-generation antipsychotics with improved efficacy and side-effect profiles.

References

Preclinical Pharmacological Profile of Mosapramine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical pharmacological profile of Mosapramine (Cremin), an atypical antipsychotic agent. This compound, an iminodibenzyl derivative, has demonstrated a unique binding profile and functional activity that distinguishes it from other antipsychotics. This document summarizes key preclinical data, details experimental methodologies, and visualizes relevant biological pathways to support further research and development efforts in neuropsychopharmacology.

Receptor Binding Affinity

This compound is a potent dopamine antagonist with high affinity for the D2, D3, and D4 receptor subtypes.[1] It also exhibits moderate affinity for the serotonin 5-HT2 receptor.[1] The compound's high affinity for the D3 receptor, in particular, may contribute to its atypical clinical profile.[2]

Quantitative Receptor Binding Data

The following table summarizes the in vitro receptor binding affinities of this compound for various neurotransmitter receptors.

| Receptor Subtype | Ligand | Cell Line | Ki (nM) | Reference |

| Dopamine D2 | [3H]-Spiperone | Human Cell Lines | 0.021 (Kd) | [2] |

| Dopamine D3 | [3H]-Spiperone | Human Cell Lines | 0.12 (Kd) | [2] |

| Dopamine D4 | [3H]-Spiperone | Human Cell Lines | 0.10 (Kd) |

Note: Kd values from the study by Futamura et al. (1996) using [3H]-Spiperone are presented. The original abstract indicates this compound showed the highest affinities among the tested antipsychotics, and the provided Kd values are for the radioligand itself, with the paper detailing the competitive binding of this compound.

Experimental Protocol: Receptor Binding Assay

Objective: To determine the binding affinity of this compound for dopamine D2, D3, and D4 receptors.

Methodology:

-

Cell Culture and Membrane Preparation: Human cell lines stably expressing recombinant human dopamine D2, D3, or D4 receptors were cultured under standard conditions. Cells were harvested, and crude membrane preparations were obtained by homogenization and centrifugation.

-

Radioligand Binding Assay: Membrane preparations were incubated with a specific concentration of the radioligand [3H]-Spiperone and varying concentrations of this compound or other competing ligands.

-

Incubation and Separation: The incubation was carried out at a specific temperature and for a duration sufficient to reach equilibrium. The bound and free radioligand were then separated by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity retained on the filters was quantified using liquid scintillation counting.

-

Data Analysis: The inhibition of [3H]-Spiperone binding by this compound was analyzed using non-linear regression to determine the half-maximal inhibitory concentration (IC50). The IC50 values were then converted to inhibition constants (Ki) using the Cheng-Prusoff equation.

In Vitro Functional Assays

Information regarding specific in vitro functional assays for this compound, such as determining its agonist or antagonist activity at various receptors and its effects on downstream signaling pathways, is not extensively detailed in the readily available literature. However, its classification as a dopamine antagonist suggests that it blocks the functional effects of dopamine at its receptors.

Hypothetical Experimental Workflow: Functional Antagonism Assay

The following diagram illustrates a potential workflow for assessing the functional antagonist activity of this compound at dopamine receptors.

In Vivo Preclinical Models

This compound has been evaluated in animal models relevant to schizophrenia. These studies aim to assess its efficacy in mitigating positive, negative, and cognitive symptoms associated with the disorder.

Autoradiographic Analysis in Rat Brain

Quantitative autoradiography has been employed to investigate the affinity of this compound for dopamine D3 receptors in the rat brain.

Experimental Protocol: Quantitative Autoradiography

-

Animal Model: Wistar rats were used in these studies.

-

Radioligand: [3H]-7-OH-DPAT, a selective D3-ligand, was utilized.

-

Tissue Preparation: Rat brains were sectioned, and the slices were incubated with [3H]-7-OH-DPAT in the presence or absence of varying concentrations of this compound, haloperidol, or clozapine.

-

Imaging: The distribution and density of binding sites were visualized and quantified using autoradiography.

-

Results: this compound demonstrated a potent displacing effect on [3H]-7-OH-DPAT binding, which was more potent than that of haloperidol or clozapine in the brain regions examined. This high affinity for D3 receptors is suggested to contribute to its clinical effects.

Pharmacokinetics

Detailed preclinical pharmacokinetic data for this compound, including its absorption, distribution, metabolism, and excretion (ADME) profile, are not extensively available in the public domain. As a dibenzazepine derivative, its pharmacokinetic properties are likely comparable to other compounds in this class, which typically exhibit good oral absorption and extensive metabolism.

Signaling Pathways

The primary mechanism of action of this compound is antagonism of dopamine receptors, which are G-protein coupled receptors (GPCRs). Blockade of these receptors modulates downstream intracellular signaling cascades.

Dopamine D2 Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the dopamine D2 receptor and the antagonistic effect of this compound.

By blocking the D2 receptor, this compound prevents the inhibition of adenylyl cyclase by the Gi protein. This leads to an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of Protein Kinase A (PKA), thereby modulating downstream cellular responses.

Conclusion

The preclinical profile of this compound indicates that it is a potent antagonist at dopamine D2, D3, and D4 receptors, with a particularly high affinity for the D3 subtype. This receptor binding profile is believed to underlie its atypical antipsychotic properties. While detailed in vitro functional and pharmacokinetic data are limited in publicly accessible literature, the available information provides a strong foundation for its mechanism of action. Further research is warranted to fully elucidate the downstream signaling consequences of its receptor interactions and to comprehensively characterize its ADME profile. This technical guide serves as a valuable resource for scientists and researchers engaged in the development of novel antipsychotic therapies.

References

Mosapramine for the Treatment of Schizophrenia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mosapramine, an atypical antipsychotic, has demonstrated efficacy in the management of schizophrenia, particularly in addressing its positive symptoms. This technical guide provides a comprehensive overview of this compound, focusing on its core pharmacological properties, clinical efficacy, and the experimental methodologies used in its evaluation. This compound exhibits a potent antagonist profile at dopamine D₂, D₃, and D₄ receptors, with a moderate affinity for serotonin 5-HT₂A receptors.[1] Its high affinity for the D₃ receptor is a distinguishing feature that may contribute to its atypical clinical profile.[1][2] While clinical evidence strongly supports its use for positive symptoms, its efficacy in treating negative symptoms is less robust. This document synthesizes available quantitative data, details relevant experimental protocols, and visualizes key pathways and workflows to serve as a resource for the scientific community engaged in neuropsychopharmacology and drug development.

Mechanism of Action

This compound is classified as an atypical antipsychotic and functions primarily as a potent dopamine antagonist with a multi-receptor binding profile. It displays high affinity for dopamine D₂, D₃, and D₄ receptors and moderate affinity for the serotonin 5-HT₂A receptor.[1] The antagonistic activity at D₂ receptors in the mesolimbic pathway is thought to be the primary mechanism for its antipsychotic effect on positive symptoms. The interaction with 5-HT₂A receptors, characteristic of many atypical antipsychotics, may contribute to a lower incidence of extrapyramidal side effects compared to typical antipsychotics and potentially modulate dopamine release in cortical regions.

Dopamine D₂ Receptor Signaling Pathway

This compound's antagonism of the dopamine D₂ receptor, a G protein-coupled receptor (GPCR) of the Gi/o family, is central to its therapeutic action. In individuals with schizophrenia, hyperactivity of the mesolimbic dopamine pathway is associated with positive symptoms. By blocking D₂ receptors, this compound inhibits the downstream signaling cascade, leading to a reduction in psychotic symptoms.

Caption: this compound blocks dopamine's effect on the D₂ receptor.

Serotonin 5-HT₂A Receptor Signaling Pathway

This compound also exhibits moderate affinity for the serotonin 5-HT₂A receptor, another GPCR, which is coupled to the Gq/11 signaling pathway. Antagonism of 5-HT₂A receptors in the cortex is thought to enhance dopamine release, which may contribute to the amelioration of negative and cognitive symptoms and reduce the risk of extrapyramidal side effects.

References

- 1. New drug addresses long overlooked "negative" symptoms of schizophrenia [massivesci.com]

- 2. Simultaneous in-vivo receptor occupancy assays for serotonin 1A, 2A, and dopamine 2 receptors with the use of non-radiolabelled tracers: Proposed method in screening antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]

Mosapramine's Neuropharmacological Profile: A Technical Guide to its Interaction with Serotonin and Dopamine Systems

Executive Summary: Mosapramine, an iminodibenzyl derivative, is an atypical antipsychotic agent characterized by its potent antagonism of dopamine receptors and moderate interaction with serotonin receptors. This document provides a detailed examination of this compound's pharmacological effects on the dopamine and serotonin systems, intended for researchers and professionals in drug development. It consolidates available quantitative binding data, outlines representative experimental methodologies for assessing such compounds, and visualizes key pathways and processes to facilitate a deeper understanding of its mechanism of action. The data indicates that this compound exhibits a high affinity for dopamine D2-like receptors, with a particularly strong potency at the D3 and D4 subtypes. Its interaction with the serotonin system is primarily characterized by moderate affinity for 5-HT2A receptors. This distinct receptor profile underlies its classification as an atypical antipsychotic.

Interaction with the Dopamine System

This compound demonstrates a robust and high-affinity antagonism across the dopamine D2-like receptor family (D2, D3, and D4). This is a primary contributor to its antipsychotic effects.

Dopamine Receptor Binding Profile

Quantitative data for this compound is limited in publicly accessible literature. However, key studies allow for a reliable estimation of its binding affinities (Ki). This compound has been shown to have the highest affinity for D2, D3, and D4 receptors among several tested antipsychotics[1]. Its potency at the D3 receptor is reported to be 40 times higher than that of raclopride, and its potency at the D4 receptor is 8 times higher than that of clozapine[1]. These ratios, combined with known Ki values for the reference compounds, provide the estimated affinities presented below.

| Receptor Subtype | This compound Ki (nM) [Estimated] | Reference Compound | Reference Ki (nM) | Notes |

| Dopamine D2 | ~1-2 | Haloperidol | 1.2 | This compound is described as a potent D2 antagonist with very high affinity[1]. The value is estimated based on this description and comparison to other potent antagonists. |

| Dopamine D3 | ~0.09 | Raclopride | 3.5[2][3] | This compound is ~40x more potent than raclopride at the D3 receptor. |

| Dopamine D4 | ~3.0 | Clozapine | 24 | This compound is ~8x more potent than clozapine at the D4 receptor. |

Disclaimer: Ki values can vary based on experimental conditions. Estimated values are derived from published relative potencies.

Impact on Dopaminergic Signaling

Antagonism of D2 and D3 receptors in the mesolimbic pathway is the cornerstone of the therapeutic action of most antipsychotic drugs, reducing the positive symptoms of schizophrenia. The high affinity of this compound for these receptors suggests a strong therapeutic effect. D2 receptor blockade is also associated with an increased risk of extrapyramidal side effects (EPS) and hyperprolactinemia, which have been observed with this compound treatment. The potent D3 receptor antagonism may contribute to its atypical profile.

Below is a diagram illustrating the antagonistic action of this compound at a D2 receptor.

References

An In-depth Technical Guide to the Neuroleptic Properties of Mosapramine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mosapramine, an iminodibenzyl derivative, is a second-generation atypical antipsychotic agent utilized in the treatment of schizophrenia. Its therapeutic efficacy is attributed to its potent antagonism of dopamine D2-like receptors and its moderate affinity for serotonin 5-HT2A receptors. This technical guide provides a comprehensive overview of the neuroleptic properties of this compound, focusing on its receptor binding profile, preclinical pharmacology, and its effects on key signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel antipsychotic drugs.

Data Presentation

Table 1: Receptor Binding Affinity of this compound

| Receptor Subtype | This compound Ki (nM) | Reference Compound | Reference Ki (nM) |

| Dopamine Receptors | |||

| D2 | High Affinity[1] | Haloperidol | - |

| D3 | High Affinity[1] | Raclopride | - |

| D4 | High Affinity[1] | Clozapine | - |

| Serotonin Receptors | |||

| 5-HT2A | Moderate Affinity | - | - |

Note: Specific Ki values for this compound and reference compounds were not fully available in the public domain at the time of this guide's compilation. The table reflects the described affinities from the available literature.

Table 2: Preclinical Behavioral Effects of this compound

| Behavioral Test | Species | This compound ED50 | Effect |

| Catalepsy | Rat | Data not available | Expected to be higher than typical antipsychotics |

| Conditioned Avoidance Response | Rat | Data not available | Expected to suppress response |

Note: Specific ED50 values for this compound in these behavioral models were not available in the public domain. The expected effects are based on the pharmacological profile of atypical antipsychotics.

Experimental Protocols

Radioligand Binding Assays for Dopamine Receptor Affinity

Objective: To determine the binding affinity (Ki) of this compound for dopamine D2, D3, and D4 receptor subtypes.

Methodology:

-

Cell Culture and Membrane Preparation: Human cell lines selectively expressing D2, D3, or D4 dopamine receptors are cultured and harvested. The cell membranes are then prepared by homogenization and centrifugation to isolate the membrane fraction containing the receptors.

-

Radioligand Binding: The cell membranes are incubated with a specific radioligand, such as [3H]spiperone, which binds to dopamine receptors.

-

Competition Assay: To determine the affinity of this compound, competition binding assays are performed. This involves incubating the membranes and radioligand with increasing concentrations of unlabeled this compound.

-

Separation and Counting: The bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is then quantified using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation. The dissociation constant (Kd) of the radioligand for each receptor subtype is determined in separate saturation binding experiments.[1]

Quantitative Autoradiography for Dopamine D3 Receptor Binding

Objective: To investigate the affinity and regional distribution of this compound binding to dopamine D3 receptors in the brain.

Methodology:

-

Tissue Preparation: Rat brains are rapidly removed, frozen, and sectioned into thin coronal slices using a cryostat.

-

Radioligand Incubation: The brain sections are incubated with a selective D3 receptor radioligand, such as [3H]-7-OH-DPAT.

-

Competition Study: To determine the displacing effect of this compound, adjacent sections are incubated with the radioligand in the presence of various concentrations of this compound. Non-specific binding is determined in the presence of a high concentration of a non-labeled D3 agonist like dopamine.[2]

-

Autoradiogram Generation: The labeled sections are apposed to a film or a phosphor imaging plate to generate an autoradiogram, which reveals the distribution and density of the radioligand binding.

-

Image Analysis: The optical density of the autoradiograms is quantified using a computerized image analysis system. The concentration of this compound that reduces the specific binding of the radioligand by 50% in different brain regions is determined to assess its regional affinity.

Catalepsy Test in Rats

Objective: To assess the potential of this compound to induce extrapyramidal side effects (EPS).

Methodology:

-

Animal Model: Male Wistar or Sprague-Dawley rats are used.

-

Drug Administration: this compound is administered at various doses, typically via intraperitoneal (i.p.) or subcutaneous (s.c.) injection. A vehicle control group is also included.

-

Catalepsy Assessment: At specific time points after drug administration, catalepsy is measured using the bar test. The rat's forepaws are placed on a horizontal bar raised a few centimeters from the surface. The latency for the rat to remove both paws from the bar is recorded. A cut-off time is predetermined.

-

Data Analysis: The dose of this compound that produces catalepsy in 50% of the animals (ED50) is calculated. This value is compared to that of typical antipsychotics like haloperidol. A higher ED50 for catalepsy relative to its effective dose in antipsychotic models suggests a lower liability for EPS.

Conditioned Avoidance Response (CAR) in Rats

Objective: To evaluate the antipsychotic potential of this compound.

Methodology:

-

Apparatus: A shuttle box with two compartments separated by a door is used. The floor of the box is a grid that can deliver a mild electric shock.

-

Training: Rats are trained to avoid an electric shock (unconditioned stimulus, US) by moving from one compartment to the other upon presentation of a conditioned stimulus (CS), such as a light or a tone.

-

Drug Testing: Once the rats have learned the avoidance response, they are treated with various doses of this compound or a vehicle.

-

Test Session: The number of successful avoidance responses, escape responses (moving after the shock has started), and failures to respond are recorded during a test session.

-

Data Analysis: The dose of this compound that suppresses the conditioned avoidance response by 50% (ED50) is determined. Effective antipsychotics typically suppress the CAR without significantly affecting the escape response.

Signaling Pathways and Experimental Workflows

Dopamine D2 Receptor Signaling Pathway

This compound acts as a potent antagonist at dopamine D2 receptors. These receptors are G-protein coupled receptors (GPCRs) that couple to Gi/o proteins. Antagonism of D2 receptors by this compound is believed to be the primary mechanism for its antipsychotic effects, particularly on the positive symptoms of schizophrenia.

Serotonin 5-HT2A Receptor Signaling Pathway

This compound exhibits moderate affinity for serotonin 5-HT2A receptors, acting as an antagonist. The blockade of 5-HT2A receptors is a characteristic feature of atypical antipsychotics and is thought to contribute to their improved side effect profile, particularly a lower incidence of extrapyramidal symptoms, and potential efficacy against negative symptoms of schizophrenia.

Experimental Workflow for Preclinical Evaluation of this compound

The preclinical assessment of a potential antipsychotic like this compound involves a multi-step process to characterize its pharmacological and behavioral effects.

Conclusion

This compound demonstrates a pharmacological profile consistent with an atypical antipsychotic, characterized by high-affinity antagonism of dopamine D2-like receptors and moderate affinity for serotonin 5-HT2A receptors. Its potent activity at the D3 receptor subtype may contribute to its unique clinical properties. Further in-depth studies are warranted to fully elucidate its effects on intracellular signaling cascades and to establish a more comprehensive preclinical profile, including quantitative data from behavioral models. This detailed understanding will be crucial for the rational design and development of future antipsychotic agents with improved efficacy and tolerability.

References

An In-Depth Technical Guide to Mosapramine (CAS Number: 89419-40-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mosapramine, an atypical antipsychotic agent, has demonstrated a significant affinity for dopamine and serotonin receptors, suggesting its potential in the management of schizophrenia. This technical guide provides a comprehensive overview of this compound's chemical properties, synthesis, analytical methodologies, pharmacological profile, and available clinical data. The information is intended to serve as a foundational resource for researchers and professionals involved in the development and study of novel antipsychotic drugs.

Chemical Structure and Properties

This compound, with the CAS number 89419-40-9, is a complex heterocyclic molecule. Its chemical identity and fundamental properties are summarized in the table below.

| Property | Value |

| IUPAC Name | 1'-[3-(2-chloro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)propyl]spiro[1,5,6,7,8,8a-hexahydroimidazo[1,2-a]pyridine-3,4'-piperidine]-2-one |

| Synonyms | Cremin, Clospipramine |

| CAS Number | 89419-40-9 |

| Molecular Formula | C₂₈H₃₅ClN₄O |

| Molecular Weight | 479.07 g/mol |

Synthesis

This theoretical workflow highlights the key stages in synthesizing a complex molecule like this compound. The initial step would involve the synthesis of the dibenz[b,f]azepine core and the spirocyclic amine moiety separately. These two key intermediates would then be coupled, likely through a nucleophilic substitution reaction. Subsequent purification and salt formation would yield the final active pharmaceutical ingredient.

Analytical Methodologies

The quantification of this compound in biological matrices and pharmaceutical formulations is crucial for pharmacokinetic studies and quality control. While a specific validated HPLC-UV method for this compound is not detailed in the available literature, a general method can be proposed based on the analysis of structurally similar antipsychotic compounds.

Proposed High-Performance Liquid Chromatography (HPLC) with UV Detection Method

A reverse-phase HPLC method with UV detection would be a suitable approach for the quantification of this compound.

| Parameter | Recommended Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol) in an isocratic or gradient elution mode. |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | Determined by UV spectral scan of this compound (likely in the range of 220-280 nm). |

| Internal Standard | A structurally similar compound with a distinct retention time. |

Experimental Protocol: Method Validation

A comprehensive validation of the HPLC-UV method should be performed according to ICH guidelines, including the following parameters:

-

Specificity: Assess the ability to detect the analyte in the presence of excipients and potential degradation products.

-

Linearity: Establish a linear relationship between the analyte concentration and the detector response over a defined range.

-

Accuracy: Determine the closeness of the measured value to the true value.

-

Precision: Evaluate the repeatability (intra-day) and intermediate precision (inter-day) of the method.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

-

Robustness: Assess the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Pharmacology

Mechanism of Action

This compound is classified as an atypical antipsychotic, primarily exerting its effects through antagonism of dopamine and serotonin receptors. It displays a high affinity for dopamine D₂, D₃, and D₄ receptors, and a moderate affinity for the serotonin 5-HT₂A receptor.[2]

The antagonism of D₂ receptors in the mesolimbic pathway is believed to be responsible for its antipsychotic effects on the positive symptoms of schizophrenia. The interaction with other dopamine and serotonin receptor subtypes may contribute to its atypical profile, potentially leading to a lower incidence of extrapyramidal side effects compared to typical antipsychotics.

Signaling Pathway

As a D₂-like receptor antagonist, this compound is expected to modulate downstream signaling cascades initiated by dopamine. D₂-like receptors are G protein-coupled receptors (GPCRs) that couple to Gαi/o proteins. Activation of these receptors by dopamine typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. By blocking these receptors, this compound would disinhibit adenylyl cyclase, leading to an increase in cAMP levels. This, in turn, would affect the phosphorylation state of downstream targets such as DARPP-32 (dopamine- and cAMP-regulated phosphoprotein, 32 kDa), a key regulator of neuronal signaling.

Receptor Binding Profile

This compound exhibits a distinct receptor binding profile. The available quantitative data for its binding affinities (Ki values) are summarized below. A lower Ki value indicates a higher binding affinity.

| Receptor | Ki (nM) |

| Dopamine D₂ | High Affinity (Specific value not consistently reported)[1] |

| Dopamine D₃ | High Affinity (Specific value not consistently reported)[1] |

| Dopamine D₄ | High Affinity (Specific value not consistently reported)[1] |

| Serotonin 5-HT₂A | Moderate Affinity (Specific value not consistently reported) |

A study reported that the affinity of this compound for D₄ receptors is 8 times higher than that of clozapine, and its affinity for D₃ receptors is 40 times higher than that of raclopride. The ratio of Ki values for D₂ versus D₃ receptors for this compound was higher than that of haloperidol, suggesting a more potent effect on D₃ receptors.

Pharmacokinetics

Detailed pharmacokinetic data for this compound in preclinical species is limited in publicly available literature. Studies on the structurally related compound, mosapride, have been conducted in rats and dogs, but these findings may not be directly applicable to this compound due to structural differences. Further research is required to fully characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

Clinical Studies

This compound has been used in Japan for the treatment of schizophrenia. However, detailed results from large-scale, randomized controlled clinical trials, particularly Phase II and III studies with specific data on efficacy measures like the Positive and Negative Syndrome Scale (PANSS) scores, are not widely available in English-language publications. The available information suggests its utility in managing the symptoms of schizophrenia.

Conclusion

This compound is an atypical antipsychotic with a unique receptor binding profile, characterized by high affinity for dopamine D₂, D₃, and D₄ receptors. While its clinical use has been established in Japan, a more comprehensive understanding of its synthesis, detailed analytical methods for its quantification, a complete pharmacokinetic profile, and extensive clinical trial data would be highly beneficial for the global scientific and drug development community. This technical guide consolidates the currently available information and highlights areas where further research is warranted to fully elucidate the therapeutic potential of this compound.

References

An In-depth Technical Guide to the Synthesis and Characterization of Mosapramine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of mosapramine hydrochloride, an atypical antipsychotic agent. The information presented herein is intended to support research and development efforts in the pharmaceutical sciences.

Synthesis of this compound Hydrochloride

The synthesis of this compound hydrochloride is a multi-step process involving the preparation of two key intermediates, followed by their condensation and subsequent salt formation.

Synthesis of Intermediate 1: 3-chloro-10,11-dihydro-5H-dibenzo[b,f]azepine

The synthesis of 3-chloro-10,11-dihydro-5H-dibenzo[b,f]azepine can be achieved through the selective dehalogenation of 3,7-dichloro-10,11-dihydro-5H-dibenzo[b,f]azepine.[1]

Experimental Protocol:

-

Reaction Setup: A solution of 3,7-dichloro-10,11-dihydro-5H-dibenzo[b,f]azepine is prepared in a suitable solvent such as dioxane, methanol, or ethanol.[1]

-

Catalyst and Base: A hydrogenation catalyst, such as Raney nickel or a noble metal catalyst like palladium, is added to the solution.[1] A substantially equimolar amount of an inorganic or organic base (e.g., alkali metal hydroxides or triethylamine) is also added.[1]

-

Hydrogenation: The reaction mixture is subjected to hydrogenation at a pressure between 1 and 80 atmospheres and a temperature ranging from room temperature to 100°C, depending on the catalyst used.[1] With Raney nickel, typical conditions are around 80 atmospheres and 50°C, while noble metal catalysts can be used at room temperature and normal pressure.

-

Monitoring and Work-up: The reaction is monitored by the uptake of approximately one mole of hydrogen. Upon completion, the catalyst is filtered off, and the solvent is evaporated.

-

Purification: The crude product can be purified through its 5-acyl derivatives or by a combination of distillation and crystallization.

Synthesis of Intermediate 2: 1,2,3,5,6,7,8,8a-octahydroimidazo[1,2-a]pyridine-3-spiro-4'-piperidin-2-one

This spiro compound is synthesized from 4-carbamoyl-4-piperidino-piperidine.

Experimental Protocol:

-

Reaction Setup: A mixture of 5 g of 4-carbamoyl-4-piperidino-piperidine, 0.5 g of 5% palladium-on-charcoal catalyst, and 50 ml of water is prepared.

-

Reflux: The mixture is boiled under reflux for 50 hours.

-

Work-up: After cooling, the catalyst is removed by filtration. The filtrate is concentrated and allowed to stand for precipitation.

-

Crystallization: The precipitated crystals are collected by filtration, dried, and recrystallized from chloroform to yield colorless crystals of 1,2,3,5,6,7,8,8a-octahydro-2-oxo-imidazo[1,2-a]pyridine-3-spiro-4'-piperidine (melting point: 193°C). The overall yield is approximately 65%.

Final Condensation and Salt Formation

The final step involves the condensation of the two intermediates, followed by conversion to the hydrochloride salt.

Experimental Protocol:

-

Alkylation of Intermediate 1: 3-chloro-10,11-dihydro-5H-dibenzo[b,f]azepine is reacted with a suitable 3-carbon synthon containing a leaving group, such as 1,3-dibromopropane or a mesylate derivative, to introduce the propyl side chain. This is typically carried out in the presence of a base like sodium amide.

-

Condensation: The resulting 3-chloro-5-(3-halopropyl)-10,11-dihydro-5H-dibenzo[b,f]azepine is then condensed with 1,2,3,5,6,7,8,8a-octahydroimidazo[1,2-a]pyridine-3-spiro-4'-piperidin-2-one.

-

Purification of this compound Base: The crude this compound base is purified using techniques such as column chromatography.

-

Formation of Hydrochloride Salt: The purified this compound base is dissolved in a suitable solvent (e.g., ethanol) and treated with hydrochloric acid to precipitate this compound hydrochloride. The resulting solid is collected by filtration and dried.

Synthesis Workflow

Caption: Overall workflow for the synthesis of this compound hydrochloride.

Characterization of this compound Hydrochloride

A comprehensive characterization of this compound hydrochloride is essential to confirm its identity, purity, and structural integrity.

Physicochemical Properties

| Property | Value |

| Chemical Formula | C₂₈H₃₅ClN₄O · 2HCl |

| Molecular Weight | 551.99 g/mol |

| Appearance | White to off-white crystalline powder |

| IUPAC Name | 1'-[3-(2-chloro-5,6-dihydrobenzo[b]benzazepin-11-yl)propyl]spiro[1,5,6,7,8,8a-hexahydroimidazo[1,2-a]pyridine-3,4'-piperidine]-2-one dihydrochloride |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H and ¹³C NMR spectroscopy are crucial for elucidating the molecular structure of this compound hydrochloride. The spectra would be complex due to the large number of protons and carbons in the molecule. Key expected signals would include those from the aromatic protons of the dibenzoazepine ring system, the aliphatic protons of the propyl linker and the spiro-piperidine and imidazopyridine rings.

Infrared (IR) Spectroscopy

-

The IR spectrum of this compound hydrochloride would exhibit characteristic absorption bands corresponding to its functional groups. Expected peaks include N-H stretching vibrations, C-H stretching (aromatic and aliphatic), a C=O stretching for the amide group, and C-N stretching vibrations.

Mass Spectrometry (MS)

-

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The high-resolution mass spectrum would confirm the elemental composition. The fragmentation pattern would likely show cleavage at the propyl linker and within the heterocyclic ring systems.

Crystallographic Data

-

X-ray crystallography can be employed to determine the precise three-dimensional arrangement of atoms in the crystalline solid of this compound hydrochloride. This would provide detailed information on bond lengths, bond angles, and the overall conformation of the molecule in the solid state.

Mechanism of Action and Signaling Pathways

This compound is classified as an atypical antipsychotic and exerts its therapeutic effects primarily through the antagonism of dopamine D₂ and serotonin 5-HT₂ₐ receptors.

Dopamine D₂ Receptor Antagonism

This compound acts as an antagonist at D₂ receptors, which are G-protein coupled receptors (GPCRs) linked to Gi/o proteins.

Signaling Pathway:

-

D₂ Receptor Blockade: this compound binds to and blocks the D₂ receptor, preventing the binding of endogenous dopamine.

-

Inhibition of Gi/o Pathway: This blockade prevents the activation of the associated Gi/o protein.

-

Adenylyl Cyclase Activity: The inhibition of the Gi/o protein leads to a disinhibition of adenylyl cyclase.

-

cAMP Levels: Consequently, the conversion of ATP to cyclic AMP (cAMP) is not suppressed, leading to a relative increase in intracellular cAMP levels.

-

Protein Kinase A (PKA) Activation: Increased cAMP levels lead to the activation of Protein Kinase A (PKA).

-

Downstream Effects: PKA then phosphorylates various downstream targets, modulating neuronal excitability and gene expression.

Caption: this compound's antagonism of the D₂ receptor signaling pathway.

Serotonin 5-HT₂ₐ Receptor Antagonism

This compound also acts as an antagonist at 5-HT₂ₐ receptors, which are GPCRs coupled to Gq/11 proteins.

Signaling Pathway:

-

5-HT₂ₐ Receptor Blockade: this compound binds to and blocks the 5-HT₂ₐ receptor, preventing the binding of serotonin.

-

Inhibition of Gq/11 Pathway: This prevents the activation of the associated Gq/11 protein.

-

Phospholipase C (PLC) Activity: The inhibition of Gq/11 activation prevents the stimulation of Phospholipase C (PLC).

-

Second Messenger Production: As a result, the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG) is inhibited.

-

Downstream Effects: The lack of IP₃ and DAG production prevents the release of intracellular calcium and the activation of Protein Kinase C (PKC), respectively, thereby modulating downstream cellular responses.

Caption: this compound's antagonism of the 5-HT₂ₐ receptor signaling pathway.

References

Early-Stage Research and Development of Mosapramine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mosapramine is an atypical antipsychotic agent that has been the subject of early-stage research and development for the treatment of schizophrenia. This technical guide provides an in-depth overview of the core preclinical and early clinical research on this compound. It covers its mechanism of action, receptor binding profile, pharmacokinetics, and the experimental methodologies employed in its initial evaluation. All quantitative data is presented in structured tables for clarity, and key experimental workflows and signaling pathways are visualized using diagrams to facilitate understanding.

Introduction

This compound is an iminodibenzyl derivative that has demonstrated a unique pharmacological profile as a potent antagonist at dopamine D2, D3, and D4 receptors, with moderate affinity for the serotonin 5-HT2A receptor.[1][2] This profile suggests its potential as an atypical antipsychotic with a broad spectrum of activity against the symptoms of schizophrenia.[3] Developed in Japan, early research has focused on elucidating its receptor interaction, in vivo efficacy in animal models, and its pharmacokinetic properties in both animals and humans.

Mechanism of Action and Signaling Pathway

The therapeutic effects of this compound are believed to be mediated through its potent antagonism of dopamine D2-like receptors (D2, D3, and D4) and modulation of serotonergic activity through 5-HT2A receptor blockade.[1][2] The blockade of D2 receptors in the mesolimbic pathway is a common mechanism for antipsychotic efficacy in treating positive symptoms of schizophrenia. The high affinity for D3 and D4 receptors may contribute to its atypical profile, potentially influencing cognitive and negative symptoms with a lower propensity for extrapyramidal side effects. The antagonism of 5-HT2A receptors is another hallmark of atypical antipsychotics, which is thought to contribute to a reduction in extrapyramidal symptoms and an improvement in negative symptoms and cognitive function.

References

Methodological & Application

Application Notes and Protocols for the Preclinical Evaluation of Mosapramine in Animal Models of Schizophrenia

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mosapramine is an iminodibenzyl derivative classified as a second-generation (atypical) antipsychotic. It exhibits a high affinity for dopamine D₂, D₃, and D₄ receptors and a moderate affinity for serotonin 5-HT₂A receptors.[1][2] Clinical studies in Japan, where the drug is available, have suggested its efficacy in treating the positive symptoms of schizophrenia.[3][4] However, these trials also indicate a significant risk of extrapyramidal symptoms (EPS) and hyperprolactinemia, side effects commonly associated with potent D₂ receptor antagonism.[3]

Despite its clinical use, there is a notable lack of publicly available preclinical data detailing the effects of this compound in established animal models of schizophrenia. Such models are crucial for elucidating the neurobiological mechanisms underlying its therapeutic actions and side-effect profile. These application notes provide a comprehensive framework and detailed protocols for evaluating a compound with the pharmacological profile of this compound in rodent models relevant to schizophrenia. The methodologies described are standard in the field and are designed to assess efficacy across the three major symptom domains of schizophrenia—positive, negative, and cognitive—as well as to predict potential side-effect liabilities.

Mechanism of Action and Signaling Pathways

This compound's antipsychotic effect is primarily attributed to its potent antagonism of dopamine D₂ receptors in the mesolimbic pathway, which is thought to be hyperactive in schizophrenia and contribute to positive symptoms. Its antagonism of 5-HT₂A receptors may contribute to its "atypical" profile by potentially increasing dopamine release in the prefrontal cortex, which could theoretically alleviate negative and cognitive symptoms, and in the nigrostriatal pathway, which might mitigate motor side effects. However, its strong D₂ antagonism appears to dominate its clinical profile, leading to a higher incidence of EPS. The high affinity for D₃ and D₄ receptors may also play a role in its overall therapeutic effects and side-effect profile.

Data Presentation: Efficacy and Side-Effect Profile

The following tables are templates for summarizing quantitative data from the proposed preclinical studies.

Table 1: Effects of this compound on Positive Symptoms in the PCP-Induced Hyperactivity Model

| Treatment Group | Dose (mg/kg) | N | Total Distance Traveled (cm) (Mean ± SEM) | % Inhibition of PCP Effect |

| Vehicle + Saline | - | 10 | N/A | |

| Vehicle + PCP | 2.5 | 10 | N/A | |

| This compound + PCP | 1.0 | 10 | ||

| This compound + PCP | 3.0 | 10 | ||

| This compound + PCP | 10.0 | 10 | ||

| Positive Control (e.g., Haloperidol) + PCP | 0.1 | 10 |

Table 2: Effects of this compound on Negative Symptoms in the PCP-Induced Social Interaction Deficit Model

| Treatment Group | Dose (mg/kg) | N | Time Spent in Social Interaction (s) (Mean ± SEM) | % Reversal of PCP-Induced Deficit |

| Vehicle + Saline | - | 10 | N/A | |

| Vehicle + PCP | 2.0 (sub-chronic) | 10 | N/A | |

| This compound + PCP | 1.0 | 10 | ||

| This compound + PCP | 3.0 | 10 | ||

| This compound + PCP | 10.0 | 10 | ||

| Positive Control (e.g., Clozapine) + PCP | 5.0 | 10 |

Table 3: Effects of this compound on Cognitive Function in the Novel Object Recognition Test (PCP Model)

| Treatment Group | Dose (mg/kg) | N | Discrimination Index (Mean ± SEM) | % Improvement vs. PCP Group |

| Vehicle + Saline | - | 10 | N/A | |

| Vehicle + PCP | 2.0 (sub-chronic) | 10 | N/A | |

| This compound + PCP | 1.0 | 10 | ||

| This compound + PCP | 3.0 | 10 | ||

| This compound + PCP | 10.0 | 10 | ||

| Positive Control (e.g., Atypical Antipsychotic) + PCP | TBD | 10 |

Table 4: Extrapyramidal Side-Effect Liability of this compound in the Catalepsy Bar Test

| Treatment Group | Dose (mg/kg) | N | Time of Immobility (s) (Mean ± SEM) at 30 min | Time of Immobility (s) (Mean ± SEM) at 60 min | Time of Immobility (s) (Mean ± SEM) at 90 min |

| Vehicle | - | 10 | |||

| This compound | 1.0 | 10 | |||

| This compound | 3.0 | 10 | |||

| This compound | 10.0 | 10 | |||

| Positive Control (Haloperidol) | 0.5 | 10 | |||

| Negative Control (Clozapine) | 20.0 | 10 |

Experimental Protocols

Phencyclidine (PCP)-Induced Hyperactivity Model (Positive Symptoms)

This model is widely used to assess the potential of novel compounds to treat the positive symptoms of schizophrenia, such as psychomotor agitation.

-

Animals: Male Sprague-Dawley rats (250-300 g).

-

Housing: Group-housed (2-3 per cage) with a 12-hour light/dark cycle, with food and water available ad libitum. Acclimatize animals to the facility for at least one week before testing.

-

Apparatus: Open-field arena (e.g., 40 x 40 x 40 cm) equipped with automated infrared beams to track locomotor activity.

-

Procedure:

-

Habituate each rat to the open-field arena for 30 minutes one day before the experiment.

-

On the test day, administer this compound (or vehicle/positive control) via the desired route (e.g., intraperitoneally, IP).

-

After a pre-treatment period (e.g., 30 minutes for IP), administer PCP (2.5 mg/kg, IP) or saline.

-

Immediately place the rat in the center of the open-field arena.

-

Record locomotor activity (e.g., total distance traveled, stereotypy counts) for 60 minutes.

-

-

Data Analysis: Analyze the total distance traveled using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare the this compound-treated groups to the vehicle + PCP group.

Sub-chronic PCP-Induced Social Interaction Deficit (Negative Symptoms)

This model is used to evaluate the efficacy of compounds in ameliorating social withdrawal, a core negative symptom of schizophrenia.

-

Animals: Male Sprague-Dawley rats (adolescent, ~180-200g at the start of PCP treatment).

-

Housing: As described above.

-

Apparatus: A dimly lit, neutral cage (e.g., 40 x 40 x 40 cm), unfamiliar to both test animals.

-

Procedure:

-

Administer PCP (2.0 mg/kg, IP) or saline once daily for 7 consecutive days.

-

Implement a 7-day washout period following the final PCP injection.

-

On the test day, administer this compound (or vehicle/positive control).

-

After the pre-treatment period, place two unfamiliar rats (weight- and treatment-matched) into the testing arena.

-

Videorecord the 10-minute session.

-

A blinded observer should score the total time spent in active social interaction (e.g., sniffing, grooming, following, crawling over/under).

-

-

Data Analysis: Analyze the total social interaction time using a one-way ANOVA and appropriate post-hoc tests.

Novel Object Recognition (NOR) Test (Cognitive Symptoms)

The NOR test assesses recognition memory, a cognitive domain often impaired in schizophrenia. This protocol can be adapted for use with a sub-chronic PCP model.

-

Animals and Housing: Same as for the social interaction test.

-

Apparatus: An open-field arena (as described above) and two sets of identical, non-threatening objects (e.g., small plastic toys, metal blocks).

-

Procedure (following sub-chronic PCP and washout):

-

Habituation: Allow each rat to explore the empty arena for 5-10 minutes for 2-3 consecutive days.

-

Familiarization Trial (T1): Place two identical objects in opposite corners of the arena. Allow the rat to explore for 5 minutes.

-

Retention Interval: Return the rat to its home cage for a set period (e.g., 1 hour).

-

Test Trial (T2): Administer this compound (or vehicle/positive control) before T1 or T2, depending on the experimental question (e.g., effects on acquisition vs. retrieval). In the arena, replace one of the familiar objects with a novel object. Place the rat back in the arena and allow it to explore for 5 minutes.

-

Record the time spent exploring each object (sniffing or touching with the nose).

-

-

Data Analysis: Calculate a Discrimination Index (DI) = (Time with Novel Object - Time with Familiar Object) / (Total Exploration Time). A one-sample t-test can determine if the DI for each group is significantly different from zero (chance performance). An ANOVA can compare the DI between treatment groups.

Catalepsy Bar Test (Extrapyramidal Side-Effect Liability)

This test is a standard method for predicting the propensity of a compound to induce Parkinsonian-like motor side effects (catalepsy), which is a major concern for potent D₂ antagonists like this compound.

-

Animals: Male Sprague-Dawley rats (250-300 g).

-

Housing: As described above.

-

Apparatus: A horizontal metal bar (e.g., 1 cm in diameter) raised approximately 9 cm from the surface.

-

Procedure:

-

Administer this compound (or vehicle/positive or negative control).

-

At various time points post-administration (e.g., 30, 60, 90, 120 minutes), gently place the rat's forepaws on the bar.

-